2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-3(5(9)10)1-4-7-2-8-11-4;/h2-3H,1,6H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFBJJZXKYSXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with chloroacetic acid, followed by cyclization to form the thiadiazole ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid; hydrochloride serves as a precursor for synthesizing more complex molecules in organic chemistry. It can undergo various reactions including oxidation, reduction, and substitution.
Biology
- Biological Activities : Research indicates that compounds containing thiadiazole rings exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. This compound may interact with biological targets through enzyme inhibition or receptor modulation.
Medicine
- Therapeutic Potential : Thiadiazole derivatives are investigated for their potential in treating various diseases. Studies have shown that this compound can exhibit significant biological activity against certain pathogens and cancer cell lines .
Industry
- Material Development : In industrial applications, this compound is used in the development of new materials and as a precursor for synthesizing other valuable compounds .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of various thiadiazole derivatives including 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid; hydrochloride against common bacterial strains. The results indicated that the compound exhibited significant antibacterial properties comparable to standard antibiotics .
Case Study 2: Anticancer Properties
Another research focused on the anticancer effects of this compound on human lung cancer cell lines. The findings revealed that it effectively inhibited cell proliferation at specific concentrations while demonstrating low toxicity to normal cells .
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Heterocycle-Substituted Amino Acids
The compound is compared below with analogs differing in heterocyclic structure or substituents:
Key Observations:
- Heterocycle Reactivity : Thiadiazoles (as in the target compound) exhibit greater electrophilicity compared to oxadiazoles or oxazoles due to sulfur’s polarizability, enhancing their interaction with biological targets .
- Bioactivity : Thiadiazole derivatives are frequently explored for antimicrobial, antiviral, and kinase inhibitory activities, whereas imidazole derivatives (e.g., histidine analogs) are critical in enzyme active sites .
- Synthetic Utility: Compounds like 5-amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one () highlight the versatility of thiadiazoles in forming fused or substituted derivatives via reactions like Dimroth rearrangements .
Hydrochloride Salts and Physicochemical Properties
The hydrochloride salt form improves solubility and stability for many amino acid derivatives. For example:
- L-Histidine monohydrochloride monohydrate: Water-soluble (solubility ~ 500 g/L at 25°C), used in buffering systems .
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine HCl : Likely exhibits moderate aqueous solubility due to the oxadiazole’s lower hydrophobicity compared to thiadiazoles .
The target compound’s hydrochloride salt is expected to enhance bioavailability, though experimental data are needed to confirm this hypothesis.
Biological Activity
2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid; hydrochloride (CAS Number: 2361635-30-3) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : CHClNOS
- Molecular Weight : 209.66 g/mol
- Structure : The compound features a thiadiazole ring which is essential for its biological activity.
Biological Activity Overview
The biological activities of 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid; hydrochloride include antimicrobial and anticancer properties. These activities are attributed to the unique structural features of the thiadiazole moiety.
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole structure exhibit significant antimicrobial properties against various pathogens:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC = 62.5 μg/mL | |
| Escherichia coli | Zone of inhibition: 15–19 mm | |
| Candida albicans | Moderate activity | |
| Aspergillus niger | Good antifungal activity |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid; hydrochloride can inhibit the growth of cancer cell lines:
| Cell Line | Viability Reduction (%) | Concentration (µM) | Reference |
|---|---|---|---|
| A549 (Lung adenocarcinoma) | 39.8% at 100 µM | 100 | |
| Caco-2 (Colorectal cancer) | 31.9% at 100 µM | 100 |
The anticancer effects appear to be selective, with Caco-2 cells showing higher susceptibility compared to A549 cells. This suggests potential for developing targeted therapies based on the compound's structure.
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of thiadiazole compounds against resistant strains of bacteria and fungi. The results indicated that modifications to the thiadiazole ring could enhance antimicrobial efficacy significantly.
- Cytotoxicity and Mechanism of Action : Another investigation focused on the cytotoxic effects of the compound on different cancer cell lines. The study utilized MTT assays to measure cell viability and suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride, and how can reaction yields be optimized?
- The synthesis typically involves coupling thiadiazole derivatives with amino acid precursors. For example, intermediates like 2-chloroacetic acid or bromo-diethylmalonate can be condensed with thiadiazole-containing amines under reflux conditions (e.g., acetic acid, sodium acetate, 3–5 h reflux) . Optimization may require adjusting stoichiometry, temperature, or catalysts (e.g., NaBH3CN for selective reductions) to improve yields (80–88% reported in similar systems) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Use HPLC or LC-MS to assess purity (>95% as per industry standards) . For structural confirmation, employ NMR (¹H/¹³C) to verify the thiadiazole ring protons (δ 8.5–9.5 ppm) and the α-amino acid backbone. FT-IR can confirm the presence of carboxylic acid (1700–1720 cm⁻¹) and hydrochloride salt (broad O-H/N-H stretches) .
Q. What are the critical safety considerations for handling this compound in the lab?
- Follow protocols for amino acid hydrochlorides: use PPE (gloves, goggles), avoid inhalation, and store in干燥, cool conditions (<4°C) . Neutralize spills with sodium bicarbonate, and dispose via approved hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking studies (e.g., using AutoDock Vina) can predict interactions between the thiadiazole moiety and target enzymes (e.g., bacterial dihydrofolate reductase). Modifications at the thiadiazole 5-position (e.g., halogenation) may improve binding affinity . QSAR models can correlate electronic properties (Hammett constants) with antimycobacterial activity .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole-amino acid hybrids?
- Discrepancies may arise from assay conditions (e.g., pH sensitivity of the hydrochloride salt). Standardize testing protocols (e.g., fixed pH 7.4 buffer) and validate via orthogonal assays (e.g., MIC vs. time-kill curves for antimicrobial studies) . Control for batch-to-batch purity variations using COA-certified samples .
Q. How can structural modifications improve the compound’s pharmacokinetic profile?
- Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance oral bioavailability. Alternatively, PEGylation of the amine group can increase solubility and reduce renal clearance . Monitor metabolic stability using liver microsome assays .
Q. What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?
- For antimicrobial studies: Use Mycobacterium tuberculosis H37Rv strains in MIC assays . For neurological applications, employ neuronal cell lines (e.g., SH-SY5Y) to assess glutamate receptor modulation. In vivo, utilize rodent models of infection or neurodegeneration, with PK/PD profiling to track plasma half-life and tissue distribution .
Methodological Notes
- Synthesis Optimization : Reflux times and catalyst selection (e.g., NaBH3CN vs. Pd/C) critically impact yield and byproduct formation .
- Analytical Cross-Validation : Combine MALDI-TOF with NMR to confirm low-abundance impurities .
- Data Reproducibility : Archive batch-specific COAs and raw spectral data in open-access repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
